molecular formula C32H68N2O3 B1612603 Tetraoctylammonium nitrate CAS No. 33734-52-0

Tetraoctylammonium nitrate

Cat. No.: B1612603
CAS No.: 33734-52-0
M. Wt: 528.9 g/mol
InChI Key: MJHKPBXGJMKYAY-UHFFFAOYSA-N
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Description

Tetraoctylammonium nitrate is a quaternary ammonium compound with the chemical formula [CH₃(CH₂)₆CH₂]₄N(NO₃). It is primarily used as an ionophore or recognition element in potentiometric sensors . This compound is known for its ability to form stable complexes with various ions, making it valuable in analytical chemistry and sensor applications.

Scientific Research Applications

Tetraoctylammonium nitrate has a wide range of applications in scientific research:

Safety and Hazards

Tetraoctylammonium nitrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraoctylammonium nitrate can be synthesized through the reaction of tetraoctylammonium bromide with silver nitrate in an aqueous solution. The reaction proceeds as follows: [ \text{[CH₃(CH₂)₆CH₂]₄NBr} + \text{AgNO₃} \rightarrow \text{[CH₃(CH₂)₆CH₂]₄NNO₃} + \text{AgBr} ] The reaction mixture is stirred at room temperature until the precipitation of silver bromide is complete. The resulting this compound is then filtered and purified .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in batch reactors, and the purification process involves recrystallization and drying to obtain the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: This compound is relatively stable and does not readily undergo reduction under normal conditions.

    Substitution: this compound can participate in substitution reactions, where the nitrate ion can be replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Various anions like chloride, bromide, or sulfate can be used in substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of tetraoctylammonium nitrate involves its ability to form stable complexes with ions. As an ionophore, it facilitates the selective transport of ions across membranes, which is crucial in potentiometric sensors. The molecular targets include various ions, and the pathways involved are related to ion recognition and transport .

Comparison with Similar Compounds

  • Tetraoctylammonium bromide
  • Tridodecylmethylammonium nitrate
  • Nitrate ionophore VI

Comparison: Tetraoctylammonium nitrate is unique due to its specific ionophore properties, which make it highly effective in potentiometric sensors. Compared to tetraoctylammonium bromide, the nitrate form offers different reactivity and solubility characteristics. Tridodecylmethylammonium nitrate and nitrate ionophore VI are similar in their ionophore functions but differ in their molecular structures and specific applications .

Properties

IUPAC Name

tetraoctylazanium;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68N.NO3/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;2-1(3)4/h5-32H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJHKPBXGJMKYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[N+](=O)([O-])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585007
Record name N,N,N-Trioctyloctan-1-aminium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33734-52-0
Record name N,N,N-Trioctyloctan-1-aminium nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetraoctylammonium nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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